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Compound of Interest

Compound Name: 2,7-Dibromophenanthrene

Cat. No.: B122447

An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the molecular structure of 2,7-
Dibromophenanthrene, tailored for researchers, scientists, and drug development professionals. The
document details its chemical and physical properties, a proposed synthetic route, and predicted
structural and spectroscopic data.

Molecular Identity and Properties

2,7-Dibromophenanthrene is a halogenated derivative of the polycyclic aromatic hydrocarbon,
phenanthrene. The introduction of two bromine atoms onto the phenanthrene backbone significantly
influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2,7-Dibromophenanthrene

Property Value Source

IUPAC Name 2,7-dibromophenanthrene PubChem

CAS Number 62325-30-8 Santa Cruz Biotechnology[1]
Chemical Formula C14HsBr2 PubChem[2]

Molecular Weight 336.02 g/mol PubChem[2]

. C1=CC2=C(C=CC3=C2C=CC(=C
Canonical SMILES PubChem[2]
3)Br)C=C1Br

NGDWMVTZPZDKPM-
InChl Key PubChem[2]
UHFFFAOYSA-N
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digraph "2 7 Dibromophenanthrene Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
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}

Caption: Molecular structure of 2,7-Dibromophenanthrene.
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Synthesis

An established experimental protocol for the direct synthesis of 2,7-Dibromophenanthrene is not
readily available in the literature. However, a plausible synthetic route can be adapted from the
synthesis of 2,7-dibromo-9,10-phenanthrenequinone. The proposed synthesis involves two main steps:
the bromination of phenanthrene to yield the dibrominated quinone, followed by a reduction to remove
the carbonyl groups.

Proposed Synthesis of 2,7-Dibromophenanthrene

Phenanthrene 2,7-Dibromo-9,10- 2,7-Dibromophenanthrene
phenanthrenequinone

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 2,7-Dibromophenanthrene.
Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

+ Bromination: To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS)
is added portion-wise at room temperature. The reaction mixture is stirred for several hours to
facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into
ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.

¢ Reduction: The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction
reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction
(using hydrazine hydrate and a strong base) or the Clemmensen reduction (using zinc amalgam and
hydrochloric acid) can be employed.

» Purification: The final product, 2,7-Dibromophenanthrene, is then purified using column
chromatography or recrystallization to yield the pure compound.

Structural Analysis (Predicted)

Direct experimental crystallographic data for 2,7-Dibromophenanthrene is not currently available.
However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is
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anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although
likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for 2,7-Dibromophenanthrene

Bond/Angle Predicted Value
C-C (aromatic) ~1.39-1.42A
C-H ~1.09 A

C-Br ~1.90 A

C-C-C (in ring) ~120°

C-C-H ~120°

C-C-Br ~120°

Note: These are theoretical values based on
standard bond lengths and angles in aromatic
systems and related brominated compounds.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for 2,7-Dibromophenanthrene is not readily available. The following
are predicted spectroscopic characteristics based on the analysis of phenanthrene and other
substituted derivatives.

NMR Spectroscopy

Table 3: Predicted *H and 3C NMR Chemical Shifts for 2,7-Dibromophenanthrene (in CDClIs)
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Predicted *H Chemical Shift Predicted **C Chemical Shift

Atom

(ppm) (ppm)
H-1, H-8 76-7.8 -
H-3, H-6 7.8-8.0 -
H-4, H-5 75-7.7 -
H-9, H-10 8.5-8.7 -
C-1,C-8 - 127 - 129
C-2,C-7 - 121 - 123 (C-Br)
C-3,C-6 - 129 - 131
C-4,C-5 - 126 - 128
C-4a, C-4b - 130 - 132
C-8a, C-10a - 131-133
C-9, C-10 - 123-125

Note: Predicted shifts are based
on the known spectrum of
phenanthrene and the expected
deshielding effects of the bromine
atoms.

FTIR Spectroscopy

Table 4: Predicted Key Infrared Absorption Bands for 2,7-Dibromophenanthrene

Wavenumber (cm~?) Vibration Mode Intensity
3100 - 3000 Aromatic C-H stretch Medium-Weak
1600 - 1450 Aromatic C=C stretch Medium-Strong
1250 - 1000 In-plane C-H bend Medium

900 - 675 Out-of-plane C-H bend Strong

600 - 500 C-Br stretch Medium-Strong

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b122447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of synthesized 2,7-
Dibromophenanthrene.

Spectroscopic Characterization Workflow

Prepare FTIR Sample
___» (KBr pellet or thin film)
G’urified 2,7»Dibromophenanthrene)
B
Prepare NMR Sample P 13
(dissolve in CDCl5) Acquire H and 3C NMR Spectra

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,7-Dibromophenanthrene.

NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2,7-Dibromophenanthrene in
about 0.6 mL of deuterated chloroform (CDCIs).

« Data Acquisition: Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g., 400 or
500 MHz).

+ Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline
correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent
peak or tetramethylsilane (TMS).

FTIR Spectroscopy Protocol:

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the
sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared
by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

« Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-
400 cm™1,
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+ Data Analysis: Identify the characteristic absorption bands and compare them with the predicted
values to confirm the presence of the expected functional groups.

" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [molecular structure of 2,7-Dibromophenanthrene]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122447#molecular-
structure-of-2-7-dibromophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential ress Hast

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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